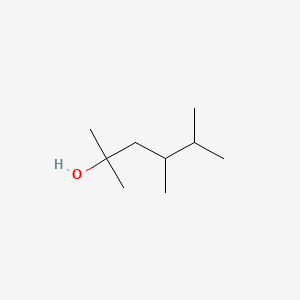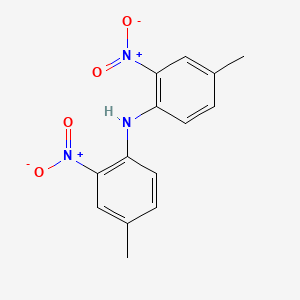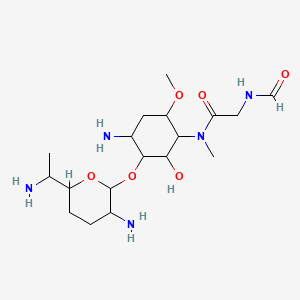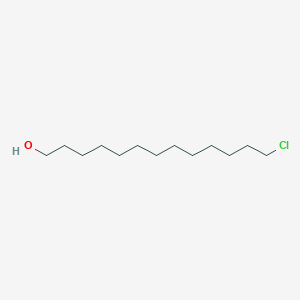
13-Chlorotridecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Chlorotridecan-1-ol is an organic compound with the molecular formula C13H27ClO It is a chlorinated fatty alcohol, characterized by a hydroxyl group (-OH) attached to the first carbon of a tridecane chain, with a chlorine atom attached to the 13th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Chlorotridecan-1-ol typically involves the chlorination of tridecan-1-ol. One common method is the reaction of tridecan-1-ol with thionyl chloride (SOCl2) under reflux conditions, which replaces the hydroxyl group with a chlorine atom. The resulting 13-chlorotridecane is then subjected to hydrolysis to introduce the hydroxyl group at the first carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as the use of chlorinating agents like phosphorus trichloride (PCl3) or sulfuryl chloride (SO2Cl2) in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form tridecan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can replace the chlorine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Tridecanal or tridecanoic acid.
Reduction: Tridecan-1-ol.
Substitution: 13-Azidotridecan-1-ol.
Scientific Research Applications
13-Chlorotridecan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of surfactants and lubricants.
Biology: The compound is studied for its potential antimicrobial properties, as chlorinated alcohols are known to exhibit biocidal activity.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, where its hydrophobic chain can facilitate the transport of hydrophilic drugs across cell membranes.
Industry: It is used in the formulation of specialty chemicals, including plasticizers and stabilizers for polymers.
Mechanism of Action
The mechanism of action of 13-Chlorotridecan-1-ol largely depends on its chemical reactivity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules. The chlorine atom can undergo nucleophilic substitution, making the compound a useful intermediate in organic synthesis. In biological systems, the hydrophobic chain can interact with lipid membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects.
Comparison with Similar Compounds
Tridecan-1-ol: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
13-Bromotridecan-1-ol: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and the types of reactions it undergoes.
13-Iodotridecan-1-ol: Contains an iodine atom, which is more reactive than chlorine and bromine in substitution reactions.
Uniqueness: 13-Chlorotridecan-1-ol is unique due to the presence of the chlorine atom, which provides specific reactivity patterns not seen in its non-halogenated or differently halogenated counterparts. This makes it a valuable compound in synthetic chemistry for introducing chlorine into complex molecules.
Properties
CAS No. |
72848-19-2 |
|---|---|
Molecular Formula |
C13H27ClO |
Molecular Weight |
234.80 g/mol |
IUPAC Name |
13-chlorotridecan-1-ol |
InChI |
InChI=1S/C13H27ClO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h15H,1-13H2 |
InChI Key |
BVBAOYPDLRGZGB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCO)CCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


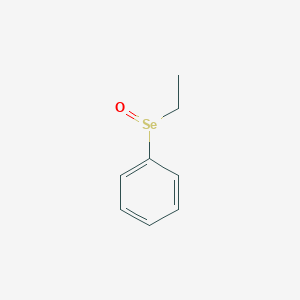
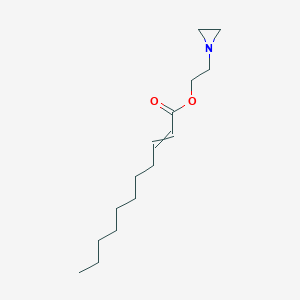
![1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14470786.png)
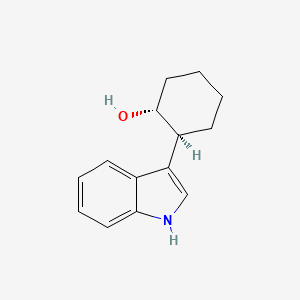

![5-[[4-[Bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14470810.png)
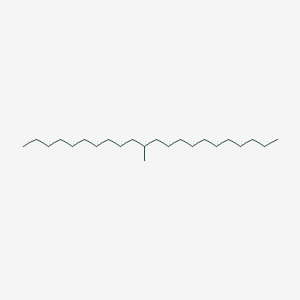
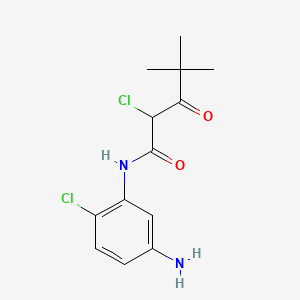
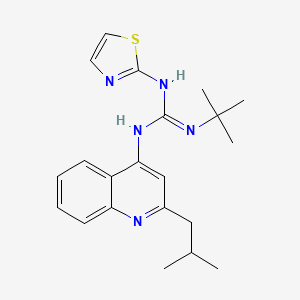
![2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B14470833.png)
